1-(4-(吡啶-2-基)哌嗪-1-基)-3-(4-(2,4,4-三甲基戊烷-2-基)苯氧基)丙烷-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

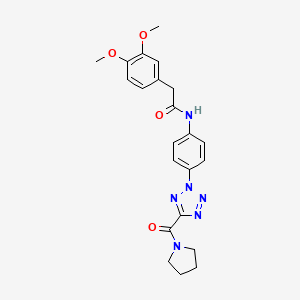

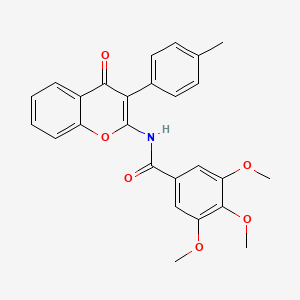

The compound "1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be related to a class of piperazine derivatives, which are often studied for their pharmacological properties. Piperazine derivatives are known for their potential in treating various conditions, including cardiovascular diseases, neurological disorders, and infectious diseases.

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in several studies. For instance, the synthesis of piperazinyl glutamate pyridines as P2Y12 antagonists involved polymer-assisted solution-phase (PASP) parallel library synthesis, which led to compounds with excellent inhibition of platelet aggregation . Another study described the synthesis of a piperazine derivative intended to image dopamine D4 receptors, which involved electrophilic fluorination of a trimethylstannyl precursor . Additionally, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through acetylation, reaction with piperazine, and deacetylation steps .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The stereochemistry and the presence of specific functional groups significantly influence their pharmacological properties. For example, the enantiomers of certain piperazine derivatives were synthesized using hydrolytic kinetic resolution (HKR) and showed high enantiomeric excess, indicating the importance of stereocontrolled synthesis for achieving desired biological activities . The presence of aryl groups and substituents such as hydroxyl or methoxy groups also plays a role in the binding affinity to biological targets .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions that are essential for their biological activity. The introduction of substituents through reactions such as electrophilic fluorination , acetylation, and aminolysis can modify the pharmacokinetic and pharmacodynamic profiles of these compounds. The reactivity of the piperazine ring and its substituents is a key factor in the design of compounds with desired therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are critical for their development as therapeutic agents. Optimizing these properties can enhance the efficacy and safety of the compounds. For instance, modifications at the 4-position of the pyridine ring and the terminal nitrogen of the piperazine ring were performed to optimize the pharmacokinetic and physiochemical properties of a P2Y12 antagonist . The specific radioactivity and radiochemical purity of a synthesized piperazine derivative for imaging purposes were also carefully analyzed .

科学研究应用

芳基哌嗪衍生物在科学研究中的应用

芳基哌嗪衍生物是药物化学中一类重要的化合物,具有广泛的生物活性。这些分子通常作为关键药效团,用于开发针对中枢神经系统疾病、心血管疾病和多种其他疾病的药物。它们在治疗研究的不同领域都有应用,展示了这些化学结构在药物发现和开发中的多功能性和重要性。

神经药理学研究芳基哌嗪衍生物因其神经药理学特性而被广泛研究。已知这些化合物与多巴胺、血清素和肾上腺素能受体相互作用,使其成为治疗精神和神经系统疾病(如精神分裂症、抑郁症、焦虑症和帕金森病)的潜在候选药物。例如,对多巴胺 D2 受体配体的研究阐明了芳基哌嗪化合物在调节多巴胺能通路中的作用,这对理解和治疗神经精神疾病至关重要(Jůza 等人,2022)。

抗菌和抗结核活性哌嗪衍生物的抗菌和抗结核活性突出了它们在解决传染病方面的潜力。具有哌嗪部分的化合物已显示出对多种细菌和结核分枝杆菌(包括耐药形式)的疗效。这表明芳基哌嗪衍生物在开发新的抗菌剂以解决耐药性问题中具有实用性(Girase 等人,2020)。

癌症研究芳基哌嗪衍生物因其抗癌特性而受到研究,一些化合物显示出诱导细胞凋亡、抑制细胞增殖和干扰参与癌症进展的各种信号通路的的能力。例如,对皮普拉汀(哌隆芥子碱)的研究表明,通过诱导肿瘤细胞中的氧化应激,具有显著的抗癌活性,展示了这些化合物在肿瘤学中的治疗潜力(Bezerra 等人,2013)。

心血管应用一些芳基哌嗪衍生物因其心血管益处而被探索,特别是在抗心绞痛和抗缺血作用方面。作为哌嗪衍生物的三甲他汀,用于治疗心绞痛,通过在缺血发作期间优化心脏代谢,展示了此类化合物的心血管治疗应用(Cargnoni 等人,1999)。

属性

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O2.2ClH/c1-25(2,3)20-26(4,5)21-9-11-23(12-10-21)31-19-22(30)18-28-14-16-29(17-15-28)24-8-6-7-13-27-24;;/h6-13,22,30H,14-20H2,1-5H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOHYGFKLLNCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

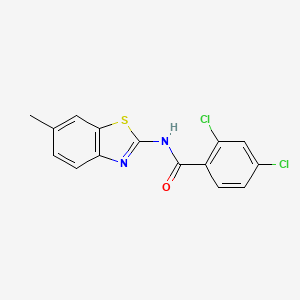

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

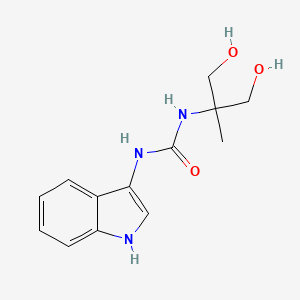

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)